1-(4-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine
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Overview
Description
1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common route involves the reaction of 4-(trifluoromethyl)pyridine with cyclopropanamine under specific conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group and the pyridine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, or gene expression regulation
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine can be compared with other similar compounds:
Similar Compounds: Examples include 4-amino-2-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine
Uniqueness: The presence of both the trifluoromethyl group and the cyclopropanamine moiety makes this compound unique, providing distinct chemical and biological properties compared to other fluorinated pyridine derivatives.
Properties
Molecular Formula |
C9H9F3N2 |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)6-1-4-14-7(5-6)8(13)2-3-8/h1,4-5H,2-3,13H2 |
InChI Key |
ROWUMZFJRTUADK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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